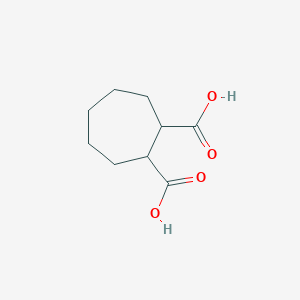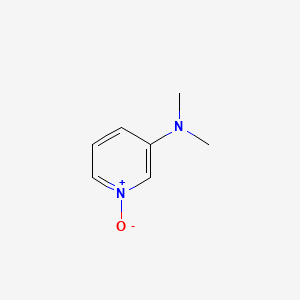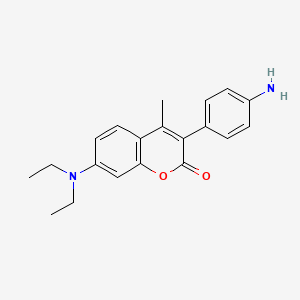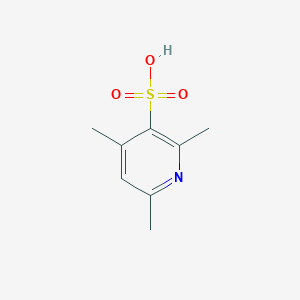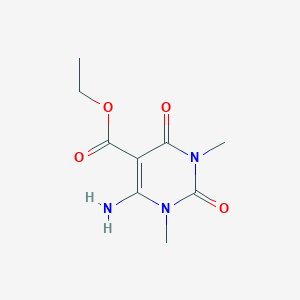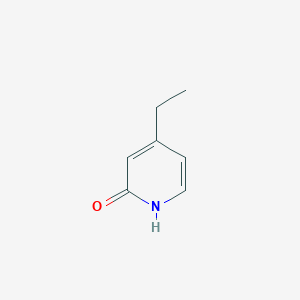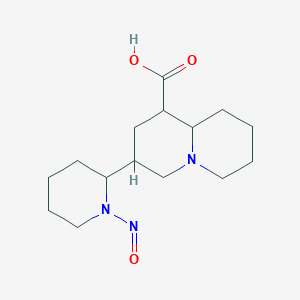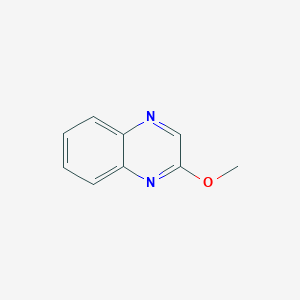
N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide
Vue d'ensemble
Description
N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (hereafter referred to as 6PTPTA) is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of pteridine, and is a member of the polyacetamide family. 6PTPTA has been the subject of numerous studies, and has been found to have numerous biochemical and physiological effects.
Applications De Recherche Scientifique
6PTPTA has been used in numerous scientific research studies. It has been used as a tool to study the effects of various drugs on the body, and to investigate the biochemical and physiological effects of various compounds. It has also been used to study the role of oxidative stress in the development of various diseases, and to investigate the role of reactive oxygen species in the aging process. Additionally, 6PTPTA has been used to study the effects of various environmental pollutants on the body, and to investigate the effects of various pollutants on the environment.
Mécanisme D'action
6PTPTA is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells and tissues. It is also believed to act as a free radical scavenger, binding to free radicals and preventing them from causing oxidative damage. Additionally, 6PTPTA is believed to act as an anti-inflammatory agent, reducing inflammation and preventing the development of various diseases.
Biochemical and Physiological Effects
6PTPTA has been found to have numerous biochemical and physiological effects. It has been found to reduce inflammation, reduce oxidative stress, and protect cells and tissues from oxidative damage. Additionally, 6PTPTA has been found to reduce the risk of various diseases, including cancer, cardiovascular disease, and diabetes. It has also been found to improve cognitive function, reduce anxiety, and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6PTPTA in lab experiments is its ability to scavenge reactive oxygen species and prevent oxidative damage. Additionally, 6PTPTA is relatively inexpensive and easy to obtain, making it an ideal compound for use in lab experiments. However, 6PTPTA also has some limitations. It is not as stable as other compounds, and can degrade over time. Additionally, 6PTPTA is not as effective in scavenging reactive oxygen species as other compounds, and may not be as effective in preventing oxidative damage.
Orientations Futures
There are numerous potential future directions for the use of 6PTPTA in scientific research. One potential direction is the use of 6PTPTA as an antioxidant in food and beverage products. Additionally, 6PTPTA could be used as a drug delivery system, allowing for the targeted delivery of drugs to specific areas of the body. Additionally, 6PTPTA could be used as a tool to study the effects of environmental pollutants on the body, and to investigate the effects of various pollutants on the environment. Finally, 6PTPTA could be used to study the role of oxidative stress in the development of various diseases, and to investigate the role of reactive oxygen species in the aging process.
Propriétés
IUPAC Name |
N-(2,7-diacetamido-6-phenylpteridin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-9(26)19-15-13(12-7-5-4-6-8-12)22-14-16(20-10(2)27)24-18(21-11(3)28)25-17(14)23-15/h4-8H,1-3H3,(H3,19,20,21,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXJSQKRVCQKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1N=C(C(=N2)NC(=O)C)C3=CC=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391465 | |
| Record name | N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | |
CAS RN |
392721-60-7 | |
| Record name | N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



